PF 3758309 dihydrochloride
Description
Overview of p21-Activated Kinase Family Dynamics in Biological Systems
The p21-activated kinases (PAKs) are a family of serine/threonine protein kinases that serve as crucial effectors for the Rho family GTPases, particularly Cdc42 and Rac. nih.gov In humans, this family consists of six members, which are categorized into two groups based on their sequence homology and regulatory mechanisms. nih.govnih.gov Group I includes PAK1, PAK2, and PAK3, while Group II comprises PAK4, PAK5, and PAK6. nih.govnih.gov These kinases are involved in a multitude of cellular processes, including cytoskeletal organization, cell motility, proliferation, and survival. nih.govnih.govabcam.com
The activation of Group I PAKs is typically dependent on their interaction with the active, GTP-bound forms of Rac and Cdc42. nih.gov This interaction relieves an autoinhibitory mechanism, allowing the kinase to become active. nih.gov In contrast, Group II PAKs are generally considered to be constitutively active and are not activated by Rho GTPases. nih.govnih.gov The diverse expression patterns and substrate specificities of the different PAK isoforms contribute to their wide-ranging roles in both normal physiology and disease states. nih.gov For instance, they are highly expressed in the nervous system and are critical for neuronal development and function. nih.govnih.gov
Rationale for p21-Activated Kinase Inhibition in Disease Models
The aberrant activity and overexpression of PAKs have been implicated in a variety of diseases, most notably cancer. nih.govnih.gov Both PAK1 and PAK4 are frequently overexpressed or amplified in several types of cancer, and their increased activity contributes to tumor progression by promoting cell proliferation, survival, and metastasis. nih.gov For example, PAK1 is often overexpressed in breast tumors with a poor prognosis, and its amplification has been observed in ovarian cancer cells. nih.gov PAK4 is upregulated in a range of cancers, including colon, ovarian, and pancreatic cancers. researchgate.net This has made PAKs attractive targets for the development of therapeutic inhibitors. nih.gov
Inhibition of PAKs has shown potential in preclinical cancer models. For instance, treatment with a PAK1 inhibitor led to decreased proliferation and migration in ovarian cancer cells with PAK1 amplification. nih.gov The inhibition of PAK4 has been shown to suppress cell motility, proliferation, and survival in cancer cell models and to reduce tumor growth in animal models. lktlabs.com Furthermore, PAK inhibition may help overcome resistance to existing cancer therapies. nih.gov Beyond cancer, PAKs have been implicated in infectious diseases and neurological disorders, further broadening the rationale for developing specific inhibitors. nih.govfrontiersin.org
Genesis of PF 3758309 Dihydrochloride (B599025) as a Research Compound
PF-3758309 dihydrochloride was developed as a potent, ATP-competitive inhibitor of PAKs, with a particularly high affinity for PAK4. nih.govnih.gov Its creation was the result of a concerted effort involving modern drug discovery techniques.
The journey to identify PF-3758309 began with high-throughput screening (HTS) campaigns. nih.gov These large-scale experiments involve testing vast libraries of chemical compounds to identify those that exhibit a desired biological activity. nih.govyoutube.com In the case of PF-3758309, one such screen assessed over 1.3 million unique compounds to find initial "hits" that could inhibit PAK4 kinase activity. nih.gov This process is crucial for discovering novel chemical scaffolds that can serve as starting points for drug development. wiley.com The initial hits from these screens provided the foundational chemical structures that were then optimized to create more potent and selective inhibitors. researchgate.net
Following the identification of initial hits from HTS, structure-based design was employed to rationally optimize the compounds. nih.govresearchgate.net This approach relies on understanding the three-dimensional structure of the target protein, in this case, the PAK4 kinase domain. nih.govresearchgate.net By co-crystallizing the inhibitor with the target protein, researchers can visualize the precise interactions between the small molecule and the amino acid residues in the active site. nih.govresearchgate.net
The crystal structure of PF-3758309 in complex with the PAK4 catalytic domain revealed key interactions that contribute to its potency and selectivity. nih.gov For example, the phenyl ring of the compound makes a hydrophobic interaction with the glycine (B1666218) loop, a feature that enhances selectivity over other kinases like Cdk2. nih.gov Additionally, the gem-dimethyl group of the pyrrolopyrazole core interacts with several hydrophobic residues and provides selectivity through steric hindrance in other kinases. nih.gov This detailed structural information guided the medicinal chemistry efforts to enhance the compound's properties, ultimately leading to the development of PF-3758309 as a potent pan-PAK inhibitor. researchgate.netnih.gov
Research Findings on PF-3758309
PF-3758309 is a potent, ATP-competitive inhibitor with high affinity for PAK4. nih.govnih.gov It also demonstrates inhibitory activity against other PAK isoforms. medchemexpress.com The table below summarizes the inhibitory activity of PF-3758309 against various PAK isoforms.
| Kinase | Inhibition Constant (Ki) / IC50 |
| PAK1 | Ki = 13.7 ± 1.8 nM nih.gov |
| PAK2 | IC50 = 190 nM nih.govmedchemexpress.com |
| PAK3 | IC50 = 99 nM nih.govmedchemexpress.com |
| PAK4 | Kd = 2.7 nM; Ki = 18.7 ± 6.6 nM nih.govmedchemexpress.com |
| PAK5 | Ki = 18.1 ± 5.1 nM nih.gov |
| PAK6 | Ki = 17.1 ± 5.3 nM nih.gov |
In cellular assays, PF-3758309 effectively inhibits the phosphorylation of the PAK4 substrate GEF-H1 with an IC50 of 1.3 nM. nih.govnih.gov It also inhibits the anchorage-independent growth of a variety of tumor cell lines with an average IC50 of 4.7 nM. nih.govnih.gov The compound has demonstrated the ability to induce apoptosis, remodel the cytoskeleton, and inhibit cell proliferation. medchemexpress.commedchemexpress.com In vivo studies have shown that PF-3758309 can significantly inhibit tumor growth in xenograft models of human cancers. nih.govmedchemexpress.com
Propriétés
Formule moléculaire |
C25H30N8OS.2HCl |
|---|---|
Poids moléculaire |
563.55 |
Synonymes |
N-[(1S)-2-(Dimethylamino)-1-phenylethyl]-4,6-dihydro-6,6-dimethyl-3-[(2-methylthieno[3,2-d]pyrimidin-4-yl)amino]pyrrolo[3,4-c]pyrazole-5(1H)-carboxamide dihydrochloride |
Origine du produit |
United States |
Molecular and Cellular Mechanisms of Action of Pf 3758309 Dihydrochloride
Direct Kinase Target Engagement and Binding Characteristics
The inhibitory action of PF-3758309 is a result of its direct binding to the active site of target kinases, which prevents the transfer of phosphate (B84403) from ATP to substrate proteins. Crystallographic studies of the PF-3758309/PAK4 complex have been instrumental in defining the specific molecular interactions that determine its potency and selectivity. pnas.orgnih.gov
PF-3758309 functions as a potent, reversible, ATP-competitive inhibitor of its target kinases. pnas.orgmedchemexpress.comselleckchem.commedchemexpress.com This means it binds to the ATP-binding pocket of the kinase's catalytic domain, directly competing with the endogenous ATP molecule. pnas.orgresearchgate.net This mode of action is a common strategy for kinase inhibitors. The compound was identified through high-throughput screening of over 1.3 million compounds, followed by a structure-based design approach. pnas.org
The primary target of PF-3758309 is p21-activated kinase 4 (PAK4). nih.govwikipedia.org It exhibits high-affinity binding to the PAK4 kinase domain. pnas.org Isothermal calorimetry has determined the equilibrium dissociation constant (Kd) to be 2.7 nM, indicating a very strong interaction between the compound and the PAK4 protein. pnas.orgmedchemexpress.comselleckchem.commedchemexpress.comrndsystems.com In biochemical assays, its inhibitory constant (Ki) against PAK4 was determined to be 18.7 nM. pnas.orgmedchemexpress.comselleckchem.commedchemexpress.com In cellular assays, PF-3758309 demonstrates potent inhibition of PAK4's activity, with a 50% inhibitory concentration (IC₅₀) of 1.3 nM for the phosphorylation of the PAK4 substrate GEF-H1. pnas.orgnih.govselleckchem.comrndsystems.com
Table 1: Binding and Inhibitory Constants of PF-3758309 against PAK4
| Parameter | Value | Reference |
| Equilibrium Dissociation Constant (Kd) | 2.7 nM | pnas.orgmedchemexpress.comselleckchem.commedchemexpress.comrndsystems.com |
| Inhibitory Constant (Ki) | 18.7 nM | pnas.orgmedchemexpress.comselleckchem.commedchemexpress.com |
| Cellular IC₅₀ (pGEF-H1) | 1.3 nM | pnas.orgnih.govselleckchem.comrndsystems.com |
While PF-3758309 is most potent against PAK4, it is characterized as a pan-PAK inhibitor, demonstrating activity against all six members of the PAK family, which are divided into two groups based on structural and functional similarities. nih.govmdpi.comaacrjournals.org
PF-3758309 exhibits inhibitory activity against the Group I PAKs (PAK1, PAK2, and PAK3). medchemexpress.commedchemexpress.commdpi.com It is most potent against PAK1, with an inhibitory constant (Ki) of 13.7 nM. medchemexpress.commedchemexpress.com Its activity against PAK2 and PAK3 is less pronounced, with reported IC₅₀ values of 190 nM and 99 nM, respectively. medchemexpress.commedchemexpress.commdpi.com
The compound shows similar, high enzymatic potency against all members of the Group II PAKs (PAK4, PAK5, and PAK6). medchemexpress.commedchemexpress.com The inhibitory constants (Ki) for PAK4, PAK5, and PAK6 are 18.7 nM, 18.1 nM, and 17.1 nM, respectively, highlighting its broad activity within this subfamily. medchemexpress.commedchemexpress.com
Table 2: Inhibitory Activity of PF-3758309 Across PAK Isoforms
| PAK Subfamily | Isoform | Inhibitory Constant (Ki) / IC₅₀ | Reference |
| Group A | PAK1 | 13.7 nM (Ki) | medchemexpress.commedchemexpress.com |
| PAK2 | 190 nM (IC₅₀) | medchemexpress.commedchemexpress.commdpi.com | |
| PAK3 | 99 nM (IC₅₀) | medchemexpress.commedchemexpress.commdpi.com | |
| Group B | PAK4 | 18.7 nM (Ki) | medchemexpress.commedchemexpress.com |
| PAK5 | 18.1 nM (Ki) | medchemexpress.commedchemexpress.com | |
| PAK6 | 17.1 nM (Ki) | medchemexpress.commedchemexpress.com |
Pan-Isoform Inhibitory Activity Across PAK Subfamilies
Downstream Molecular Effects and Substrate Modulation
The inhibition of PAK kinases by PF-3758309 leads to the modulation of numerous downstream signaling pathways, affecting various cellular functions. pnas.orgnih.gov A primary and well-characterized downstream effect is the inhibition of the phosphorylation of Guanine (B1146940) Nucleotide Exchange Factor-H1 (GEF-H1), a known substrate of PAK4. pnas.orgselleckchem.com PF-3758309 potently inhibits the phosphorylation of GEF-H1 on serine 810 in cellular assays and also suppresses the accumulation of endogenous phosphorylated GEF-H1 in tumor cell lines like HCT116. pnas.orgmedchemexpress.comselleckchem.com
Furthermore, global cellular analysis has confirmed that PF-3758309 modulates known PAK4-dependent signaling nodes and has also revealed unexpected links to other pathways, such as the p53 tumor suppressor pathway. pnas.orgnih.gov Research has also shown that PF-3758309 can down-regulate the NF-κB signaling pathway, which is a likely mechanism for its observed effects in certain contexts, such as inhibiting HIV-1 latency reversal. nih.govmdpi.comnih.gov The collective impact of this substrate modulation is the disruption of oncogenic signaling related to cell proliferation, anchorage-independent growth, cytoskeletal organization, and cell survival, leading to the induction of apoptosis. pnas.orgmedchemexpress.commedchemexpress.com While it is a pan-PAK inhibitor, broad kinase screening has indicated potential off-target activities against other kinases such as AMPK, RSK, and CHK2. researchgate.netnih.gov
Inhibition of GEF-H1 Phosphorylation
A primary and well-characterized mechanism of PF-3758309 is its potent inhibition of p21-activated kinase 4 (PAK4). nih.govnih.gov Through high-throughput screening and structure-based design, PF-3758309 was identified as a powerful inhibitor of PAK4, binding to its kinase domain with high affinity. nih.govpnas.org A key substrate of PAK4 is Guanine Nucleotide Exchange Factor-H1 (GEF-H1), a protein that plays a pivotal role in regulating the activity of the RhoA GTPase. nih.govnih.gov
PAK4 directly phosphorylates GEF-H1 at serine 810. nih.govwikipedia.org This phosphorylation event is a critical regulatory step in the RhoA signaling pathway, which is deeply involved in cytoskeletal dynamics. nih.govresearchgate.net PF-3758309 very effectively prevents this specific phosphorylation event. In engineered cellular assays designed to measure this activity, PF-3758309 inhibited PAK4-dependent phosphorylation of GEF-H1 with a half-maximal inhibitory concentration (IC₅₀) of 1.3 nM. nih.govnih.govmedchemexpress.com Furthermore, treatment with PF-3758309 has been shown to decrease the accumulation of endogenous phosphorylated GEF-H1 in cancer cell lines such as HCT116. medchemexpress.comnih.govmedchemexpress.com The potent and specific inhibition of GEF-H1 phosphorylation serves as a reliable biomarker for the cellular activity of PF-3758309 against the PAK4 pathway. nih.govresearchgate.net
Inhibitory Activity of PF-3758309
| Target | Inhibition Metric | Value | Reference |
|---|---|---|---|
| PAK4 (Kinase Domain) | Kd | 2.7 nM | medchemexpress.comnih.govmedchemexpress.com |
| PAK4 (Kinase Domain) | Ki | 18.7 nM | medchemexpress.commedchemexpress.com |
| GEF-H1 Phosphorylation (in cells) | IC50 | 1.3 nM | nih.govnih.govmedchemexpress.com |
| PAK1 | Ki/IC50 | 13.7 nM | medchemexpress.comnih.gov |
| PAK2 | IC50 | 190 nM | medchemexpress.comnih.gov |
| PAK3 | IC50 | 99 nM | medchemexpress.comnih.gov |
| PAK5 | Ki | 18.1 nM | medchemexpress.comnih.gov |
| PAK6 | Ki | 17.1 nM | medchemexpress.comnih.gov |
Disruption of Essential Phosphorylation Processes
The inhibitory action of PF-3758309 extends beyond a single substrate, disrupting a wide array of phosphorylation-dependent signaling events due to its nature as a pan-PAK inhibitor. nih.govkaryopharm.com The PAK family is divided into two groups: Group I (PAK1, PAK2, PAK3) and Group II (PAK4, PAK5, PAK6). nih.gov PF-3758309 demonstrates potent inhibitory activity against members of both groups, particularly PAK1, PAK4, PAK5, and PAK6, while being less active against PAK2 and PAK3. medchemexpress.comnih.gov
This broad-spectrum inhibition leads to significant alterations in the cellular phosphoproteome. A phospho-protein array analysis of cells treated with PF-3758309 revealed site-specific changes in the phosphorylation status of dozens of proteins. nih.gov Specifically, this study identified 14 proteins with decreased phosphorylation and 47 proteins with increased phosphorylation, indicating a complex rewiring of cellular signaling. nih.gov PAK4 itself is known to phosphorylate a diverse range of substrates that are critical for cellular functions, including LIMK1 (involved in actin dynamics), β-catenin (a key component of the Wnt signaling pathway), and Smad2 (a mediator of TGF-β signaling). wikipedia.orgnih.govresearchgate.net By inhibiting PAK4, PF-3758309 disrupts these essential phosphorylation processes, contributing to its profound effects on cell behavior. nih.govpnas.org
Regulation of Oncogenic Signaling Nodes
The disruption of phosphorylation by PF-3758309 translates into the modulation of major signaling nodes that are frequently dysregulated in cancer. nih.govnih.gov Its activity results in the inhibition of oncogenic signaling and the growth of tumors. nih.govpnas.org
Research has demonstrated that PF-3758309 regulates key pathways involved in cell proliferation, survival, and the cytoskeleton. nih.govpnas.org One of the significant pathways affected is the NF-κB signaling pathway. nih.gov Phospho-protein analysis has shown that PF-3758309 down-regulates the NF-κB pathway, which is a critical driver of inflammation and cell survival in many cancers. nih.govnih.gov Studies in A549 lung cancer cells confirmed that the compound suppresses cell migration and invasion through the regulation of CREB, NF-κB, and β-catenin signaling. medchemexpress.com
Furthermore, global cellular analysis has uncovered unexpected connections between PAK4 inhibition and other crucial oncogenic pathways, notably the p53 tumor suppressor pathway. nih.govnih.govresearchgate.net The compound's ability to modulate these interconnected signaling networks underlies its potent anti-proliferative and pro-apoptotic effects observed in numerous cancer cell lines. pnas.orgselleckchem.com For instance, PF-3758309 effectively inhibits the anchorage-independent growth, a hallmark of transformed cells, across a broad panel of tumor cell lines with an average IC₅₀ value of 4.7 nM. nih.govnih.govselleckchem.com In models of cisplatin-resistant gastric cancer, PF-3758309 treatment was shown to reduce signaling through the pro-survival Erk and Akt pathways. karyopharm.com
Effects of PF-3758309 on Oncogenic Signaling and Cellular Functions
| Affected Pathway/Process | Effect | Cellular Context | Reference |
|---|---|---|---|
| Anchorage-Independent Growth | Inhibition (Average IC50 = 4.7 nM) | Panel of 20 tumor cell lines | nih.govnih.gov |
| Cellular Proliferation | Inhibition (IC50 = 20 nM) | A549 lung cancer cells | pnas.orgmedchemexpress.com |
| NF-κB Signaling | Down-regulation | HIV-1 latency model cells, A549 cells | medchemexpress.comnih.gov |
| p53 Signaling | Modulation (Identified Link) | Global high-content cellular analysis | nih.govresearchgate.net |
| CREB Signaling | Regulation | A549 lung cancer cells | medchemexpress.com |
| β-catenin Signaling | Regulation | A549 lung cancer cells | medchemexpress.com |
| Erk and Akt Signaling | Reduction | Cisplatin-resistant gastric cancer cells | karyopharm.com |
| Apoptosis | Induction | HCT116 tumor model | researchgate.netselleckchem.com |
Preclinical Biological Activity and Functional Outcomes
In Vitro Cellular Responses
Modulation of Cell Growth and Proliferation
PF-3758309 dihydrochloride (B599025) has been shown to potently inhibit the proliferation of a wide array of tumor cell lines. tocris.comrndsystems.comtocris.comanjiechem.com For instance, it inhibits the proliferation of A549 lung cancer cells with an IC50 value of 20 nM. medchemexpress.commedchemexpress.com In a comprehensive panel of 27 colorectal cancer (CRC) cell lines, PF-3758309 inhibited cell proliferation with IC50 values below 0.0125 µM in 14 of those lines, including RKO, COLO205, HCT116, and SW620. ncats.io The compound has also demonstrated potent anti-proliferative activity against lung, pancreatic, and breast cancer cell lines, with IC50 values often below 10 nM. frontiersin.org Specifically, the HCT116 colon cancer cell line was found to be exceptionally sensitive, showing an IC50 value of 0.24 nM for inhibition of anchorage-independent growth. researchgate.net Studies on neuroblastoma cell lines also confirmed that PF-3758309 significantly inhibits cell proliferation. nih.gov Furthermore, in patient-derived pancreatic ductal adenocarcinoma (PDA) cells, PF-3758309 was found to suppress proliferation. semanticscholar.org
| Cell Line | Cancer Type | IC50 (nM) | Source |
|---|---|---|---|
| A549 | Lung Cancer | 20 | medchemexpress.commedchemexpress.com |
| HCT116 | Colorectal Cancer | <12.5 | ncats.io |
| RKO | Colorectal Cancer | <12.5 | ncats.io |
| COLO205 | Colorectal Cancer | <12.5 | ncats.io |
| SW620 | Colorectal Cancer | <12.5 | ncats.io |
Inhibition of Anchorage-Independent Growth
A key characteristic of transformed cells is their ability to grow independently of a solid substrate, a property known as anchorage-independent growth. PF-3758309 has consistently demonstrated its ability to inhibit this process across various cancer cell lines. tocris.comrndsystems.comtocris.comanjiechem.comncats.iochemondis.comxcessbio.comchemsrc.com The compound was found to inhibit the anchorage-independent growth of a panel of tumor cell lines with an average IC50 of 4.7 nM. medchemexpress.comnih.govselleck.co.jpncats.io In A549 lung cancer cells, the IC50 for inhibiting anchorage-independent growth was 27 nM. medchemexpress.commedchemexpress.com The most potent effect was observed in HCT116 colon cancer cells, where PF-3758309 inhibited anchorage-independent growth with an IC50 of just 0.24 nM. researchgate.net This potent activity is a direct consequence of PAK4 inhibition, as PAK4 is known to be required for Ras-driven transformation of cells, which facilitates anchorage-independent growth. nih.gov
| Cell Line Panel/Cell Line | IC50 (nM) | Source |
|---|---|---|
| Tumor Cell Line Panel | 4.7 | medchemexpress.comnih.govselleck.co.jpncats.io |
| A549 | 27 | medchemexpress.commedchemexpress.com |
| HCT116 | 0.24 | researchgate.net |
Induction of Programmed Cell Death (Apoptosis)
PF-3758309 is a known inducer of apoptosis, or programmed cell death, in cancer cells. medchemexpress.comchemondis.comxcessbio.comchemsrc.com In studies using HCT116 tumor models, treatment with PF-3758309 led to a significant increase in the apoptotic marker, activated caspase 3. nih.gov Similarly, the compound induces concentration-dependent apoptosis in A549 cells. targetmol.com Research in neuroblastoma cell lines revealed that inhibition of PAK4 by PF-3758309 resulted in an increased expression of pro-apoptotic genes such as BAD and BAK1, while decreasing the expression of anti-apoptotic proteins like Bcl-2. nih.gov Further gene expression analysis showed that PAK4 inhibition led to the downregulation of other survival-related genes including TNFSF8, Bcl2-A1, Bcl2L1, and BIRC3. nih.gov
Effects on Cell Cycle Progression
The compound influences the progression of the cell cycle, a critical process for cell proliferation. nih.govnih.gov In neuroblastoma cell lines, PF-3758309 was shown to cause a significant cell cycle arrest at the G1 phase. nih.gov This G1 arrest was associated with an increased expression of the cyclin-dependent kinase inhibitor CDKN1A. nih.gov Other studies have also reported that inhibitors of the PAK4 pathway can arrest the cell cycle in the G0/G1 phase. targetmol.commedchemexpress.eu
Influence on Cellular Morphology and Cytoskeletal Remodeling
PAK kinases are crucial regulators of the cellular cytoskeleton, and inhibition with PF-3758309 leads to expected changes in cell morphology and cytoskeletal organization. medchemexpress.comnih.govtocris.comanjiechem.com PAK4, in particular, affects cell morphology and cytoskeletal dynamics, and its inhibition is a key mechanism of PF-3758309. nih.gov In studies on osteoclasts, which are critical for bone resorption, PAK4 was found to be phosphorylated during their differentiation. researchgate.net Inhibition of PAK4 with PF-3758309 significantly hindered the fusion of pre-osteoclasts and the formation of podosomes, which are specialized adhesion structures essential for osteoclast function. researchgate.net
Differentiation Induction in Specific Models
PF-3758309 has also been shown to influence cellular differentiation processes. researchgate.net In models of osteoclastogenesis, PF-3758309 significantly inhibited the differentiation of bone marrow cells into mature osteoclasts. researchgate.net This effect was also observed in the differentiation of human bone marrow-derived cells and peripheral blood mononuclear cells. researchgate.net Conversely, in a different context, PAK4 was found to regulate the cyclic AMP-induced neuroendocrine differentiation in androgen-dependent LNCaP prostate cancer cells, a process linked to tumor progression. researchgate.net
In Vivo Preclinical Efficacy in Model Systems
Tumor Growth Inhibition in Xenograft Models
PF-3758309 has consistently demonstrated robust tumor growth inhibition in multiple human tumor xenograft models. nih.govresearchgate.net Oral administration of the compound resulted in statistically significant tumor growth inhibition in five different models, including those for colon (HCT116) and lung (A549) cancer, with some models showing over 70% inhibition. nih.govmedchemexpress.comresearchgate.netmedchemexpress.com The efficacy of PF-3758309 in these models is attributed to its ability to inhibit PAK4-dependent pathways, which in turn affects cell proliferation and survival. nih.gov
In the HCT116 colon cancer xenograft model, PF-3758309 not only inhibited tumor growth but also demonstrated a dose-dependent reduction in the proliferation marker Ki67 and an increase in the apoptotic marker activated caspase 3. nih.gov This suggests that the antitumor activity of PF-3758309 involves both cytostatic (inhibiting cell growth) and cytoreductive (cell-killing) mechanisms. nih.gov Furthermore, studies have shown a significant correlation between the expression of the drug transporter P-glycoprotein (ABCB1) and the efficacy of PF-3758309 in colorectal cancer models, with lower tumor concentrations and reduced response observed in tumors expressing P-gp. nih.gov
| Xenograft Model | Cancer Type | Key Findings | Citation |
|---|---|---|---|
| HCT116 | Colon | >70% tumor growth inhibition. Dose-dependent decrease in Ki67 and increase in activated caspase 3. | nih.govresearchgate.net |
| A549 | Lung | >70% tumor growth inhibition. | nih.govresearchgate.net |
| MDAMB231 | Breast | >70% tumor growth inhibition. | researchgate.net |
| M24met | Melanoma | >70% tumor growth inhibition. | researchgate.net |
| Colo205 | Colon | >70% tumor growth inhibition. | researchgate.net |
| Patient-Derived Xenografts (PDTX) | Colorectal | Efficacy correlated with tumor P-glycoprotein (ABCB1) expression. | nih.gov |
Impact on Tumor Progression in Specific Cancer Types
Lung Cancer: In non-small-cell lung cancer (NSCLC) models, such as the A549 xenograft, PF-3758309 has shown significant efficacy in suppressing tumor growth. nih.govrndsystems.commedchemexpress.com Further studies have indicated its potential to inhibit lung metastasis. researchgate.netnih.gov
Colon Cancer: PF-3758309 effectively blocks the growth of human colorectal cancer xenografts like HCT116 and Colo205. nih.govresearchgate.netnih.gov The compound's efficacy in these models is linked to the inhibition of PAK4 and its downstream signaling pathways. nih.gov However, the expression of P-glycoprotein in colorectal tumors can influence the drug's effectiveness. nih.gov
Pancreatic Cancer: In preclinical models of pancreatic ductal adenocarcinoma (PDA), PF-3758309 has demonstrated the ability to inhibit tumor growth. nih.govsemanticscholar.org It has been shown to reduce the expression of proteins critical for cell growth and survival, such as HIF-1α and palladin. nih.gov
Gastric Cancer: Studies in gastric cancer models have revealed that PF-3758309 can inhibit tumor growth and overcome resistance to conventional chemotherapy. nih.govresearchgate.net
Leukemia: PF-3758309 has shown effectiveness in reducing proliferation and inducing apoptosis in acute myeloid leukemia (AML) cell lines and primary cells. nih.gov In a xenograft model of adult T-cell leukemia (ATL), the compound suppressed tumor growth by 87%. nih.gov
Sensitization to Conventional Chemotherapeutic Agents
A significant aspect of PF-3758309's preclinical profile is its ability to enhance the efficacy of conventional chemotherapeutic agents.
In models of pancreatic ductal adenocarcinoma, combining PF-3758309 with gemcitabine (B846) resulted in maximal tumor growth inhibition, an effect comparable to the combination of gemcitabine with nab-paclitaxel. nih.govsemanticscholar.orgnih.gov This combination therapy works by suppressing cell proliferation. nih.govnih.gov PF-3758309 also enhanced the anti-tumor effects of 5-fluorouracil (B62378) (5-FU) and abraxane in patient-derived PDA cell lines. nih.govsemanticscholar.orgnih.gov
In gastric cancer cells that have developed resistance to cisplatin (B142131), inhibition of PAK4 by PF-3758309 re-sensitized the cells to the drug. nih.govkaryopharm.com This suggests that PF-3758309 could be used to overcome acquired drug resistance in gastric cancer. nih.gov
| Cancer Type | Chemotherapeutic Agent | Combined Effect | Citation |
|---|---|---|---|
| Pancreatic | Gemcitabine | Maximally inhibited tumor growth in vivo. | nih.govsemanticscholar.orgnih.gov |
| Pancreatic | 5-Fluorouracil (5-FU) | Enhanced anti-tumor effects. | nih.govnih.gov |
| Pancreatic | Abraxane (nab-paclitaxel) | Enhanced anti-tumor effects. | nih.govsemanticscholar.orgnih.gov |
| Gastric | Cisplatin | Overcame resistance in cisplatin-resistant cells. | nih.govkaryopharm.com |
Immunomodulatory Effects in Tumor Microenvironment Models
Preclinical studies suggest that PF-3758309 may have immunomodulatory effects within the tumor microenvironment. In a PANC-02 orthotopic pancreatic cancer model, treatment with PF-3758309 led to an increase in the levels of CD3+ and CD8+ T cells in the tumor tissue, indicating that the compound can induce immune cell infiltration. nih.gov This suggests a potential role for PF-3758309 in enhancing anti-tumor immunity. Additionally, in a co-culture assay modeling the interaction between breast cancer cells and natural killer (NK) cells, PF-3758309 was found to have an additive effect with NK cells in suppressing cancer cell growth. pdx.edu
Activity in HIV-1 Latency Reversal Models
Beyond its anticancer properties, PF-3758309 has been identified as a potent inhibitor of HIV-1 latency reversal. mdpi.comnih.govnih.govbiorxiv.org This activity is part of a "block and lock" strategy aimed at a potential cure for HIV-1 infection, where the "block" component prevents the reactivation of the latent virus. mdpi.comnih.govbiorxiv.org PF-3758309 was found to be the most potent among several kinase inhibitors in blocking HIV-1 latency reversal, irrespective of the latency-reversing agent used. mdpi.comnih.gov The mechanism behind this effect appears to be the downregulation of the NF-κB signaling pathway. nih.govbiorxiv.org Studies have shown that PAK1 and PAK2 play a key role in maintaining HIV-1 latency, and by inhibiting these kinases, PF-3758309 effectively blocks the virus from reactivating. mdpi.comnih.govbiorxiv.org This activity was also observed in CD4+ T cells isolated from HIV-1-infected individuals. nih.gov
Modulation of Cellular Signaling Pathways
Rho-Family GTPase Signaling Axis
PF-3758309 primarily functions by inhibiting p21-activated kinases (PAKs), which are key effectors downstream of the Rho-family small GTPases, particularly Cdc42 and Rac1. nih.govaacrjournals.orgnih.gov PAKs are serine/threonine kinases that mediate a significant portion of the signaling activities initiated by these GTPases. nih.govnih.gov The six members of the PAK family are categorized into two groups based on structural and functional similarities. nih.gov Group I PAKs (1–3) are activated by extracellular signals through both GTPase-dependent and independent mechanisms, while Group II PAKs (4–6) are typically constitutively active. nih.gov
PF-3758309 is characterized as a pan-isoform inhibitor, demonstrating potent, ATP-competitive inhibition across the PAK family. nih.gov Its inhibitory action on PAKs directly interferes with the signaling cascade initiated by Rho GTPases. For instance, in cells, PF-3758309 has been shown to inhibit the phosphorylation of the PAK4 substrate GEF-H1 with high potency. medchemexpress.comresearchgate.net GEF-H1 is a guanine (B1146940) nucleotide exchange factor that can activate RhoA, creating a point of cross-talk between different branches of the Rho GTPase family. nih.gov By inhibiting PAK4, PF-3758309 can thus influence the activity of RhoA-mediated pathways. nih.gov This demonstrates that by targeting a central node like PAK, PF-3758309 can have broad effects on the intricate network of Rho GTPase signaling.
Table 1: In Vitro Inhibitory Activity of PF-3758309 Against PAK Isoforms
| Target Kinase | Inhibition Metric | Value (nM) |
| PAK1 | Ki | 13.7 |
| PAK2 | IC50 | 190 |
| PAK3 | IC50 | 99 |
| PAK4 | Ki | 18.7 |
| PAK4 | Kd | 2.7 |
| PAK5 | Ki | 18.1 |
| PAK6 | Ki | 17.1 |
Data sourced from multiple studies. medchemexpress.commedchemexpress.comnih.gov
PI3K/Akt Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that regulates cell survival, proliferation, and growth. Research indicates that PF-3758309 can significantly suppress this pathway, primarily through its inhibition of PAK4. In cisplatin-resistant gastric cancer cells, inhibition of PAK4 by PF-3758309 led to a significant suppression of PI3K/Akt signaling. portlandpress.comnih.gov Further studies in breast cancer cells demonstrated that ectopic expression of PAK4 activated the PI3K/Akt pathway, leading to increased phosphorylation of both Akt and its downstream target mTOR. oncotarget.com This effect was dose-dependently blocked by PF-3758309. oncotarget.com
Interestingly, the relationship appears to be reciprocal in some contexts, where the PI3K/Akt pathway can also regulate PAK4 activity. portlandpress.comnih.gov However, treatment with PF-3758309 consistently leads to the downregulation of this survival pathway. portlandpress.comnih.govoncotarget.com For example, in MDA-MB-231 breast cancer cells overexpressing PAK4, treatment with PF-3758309 significantly reduced the phosphorylation of AKT and mTOR. oncotarget.com In contrast, some studies in neuroblastoma cell lines (SH-SY5Y and IMR-32) showed that while PF-3758309 affected other pathways, the phosphorylation of Akt was not significantly altered, suggesting cell-type specific responses. spandidos-publications.comresearchgate.net In Eµ-Myc lymphoma models, upregulation of the PI3K/AKT pathway was observed, and these lymphomas were sensitive to PI3K inhibitors. nih.gov
MEK/ERK Signaling Pathway
The MEK/ERK pathway, also known as the MAPK/ERK pathway, is another fundamental signaling cascade involved in cell proliferation and survival. PF-3758309 has been shown to inhibit this pathway in various cancer models. In neuroblastoma cells, treatment with PF-3758309 resulted in a gradual, dose-dependent decrease in the phosphorylation of ERK. spandidos-publications.comresearchgate.net This suggests that PAK4, the target of PF-3758309, regulates cell proliferation and apoptosis through the MEK/ERK signaling pathway in this context. spandidos-publications.comspandidos-publications.com
Similarly, in cisplatin-resistant gastric cancer cells, the inhibition of PAK4 by PF-3758309 significantly suppressed MEK/ERK signaling. portlandpress.comnih.gov This effect was observed through the reduced phosphorylation of ERK. portlandpress.com However, unlike the reciprocal relationship seen with the PI3K/Akt pathway, inhibition of the MEK/ERK pathway did not appear to affect PAK4 activity in these cells. portlandpress.comnih.gov This places PAK4 upstream of the MEK/ERK cascade in this particular cellular model.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation, immunity, and cell survival. Research has identified that PF-3758309 can down-regulate this pathway. A phospho-protein array analysis revealed that PF-3758309 treatment leads to a significant down-regulation of the NF-κB signaling pathway. nih.govnih.gov This finding is consistent with previous studies showing that PF-3758309 suppressed NF-κB signaling in lung cancer cells. nih.govebi.ac.uk
In a study on human lung cancer cells, PF-3758309 was found to suppress the NF-κB pathway, which is known to be closely related to cell migration. ebi.ac.uk Further investigation in neuroblastoma cells using a PCR array identified that upon PAK4 inhibition by PF-3758309, several genes were downregulated, including NFKB1, a key component of the NF-κB pathway. spandidos-publications.com This down-regulation of NF-κB signaling is considered a likely mechanism by which PF-3758309 exerts some of its cellular effects. nih.govresearchgate.net
p53 Signaling Axis
The p53 protein is a critical tumor suppressor that responds to cellular stress by inducing cell cycle arrest or apoptosis. The interaction between PF-3758309 and the p53 signaling axis is complex. Global high-content cellular analysis has revealed unexpected links between PAK4 inhibition and the p53 pathway. researchgate.netnih.gov Treatment with PF-3758309 was particularly active in assays involving p53, such as the p53/Mdm2 interaction. nih.gov
One study suggested that PAK4 may act upstream of p53 signaling. aacrjournals.org However, another study in neuroblastoma cells found that inhibition of PAK4 by PF-3758309 did not influence the expression of p53, leading to the presumption that p53 may be upstream of PAK4 in that specific context. spandidos-publications.com Further research has shown that PAK4 can directly phosphorylate p53 at serine 215, which in turn inhibits p53's activity and promotes cell migration in liver cancer. aacrjournals.org This suggests a direct regulatory relationship where PAK4, the target of PF-3758309, can functionally inactivate the p53 tumor suppressor.
Wnt/β-catenin Signaling
The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and tissue homeostasis, and its dysregulation is frequently implicated in cancer. There is growing evidence that PAKs are key modulators of this pathway. karyopharm.com Specifically, PAK kinase activity can lead to the phosphorylation of β-catenin at serine 675, a modification important for its transactivation. karyopharm.com
Inhibition of PAKs by PF-3758309 has been shown to disrupt this pathway. In breast epithelial cells, treatment with PF-3758309 led to a loss of β-catenin expression, which was accompanied by a reduction in the expression of β-catenin target genes like c-Myc and cyclin D. nih.gov Similarly, in human lung cancer cells, PF-3758309 was found to suppress the β-catenin signaling pathway, contributing to the inhibition of cancer cell migration and invasion. ebi.ac.uk Overexpression of PAK4 has been shown to induce β-catenin phosphorylation and activate the Wnt/β-catenin pathway, an effect that can be countered by PAK4 inhibition. nih.gov
c-MYC Transcriptional Activity and Ribosomal Protein Expression
The c-MYC oncogene is a transcription factor that regulates a vast number of genes involved in cell growth, proliferation, and metabolism. Recent phosphoproteomics studies in acute myeloid leukemia (AML) cells have shown that PF-3758309 can significantly impact c-MYC. Treatment with PF-3758309 reduced the phosphorylation of c-MYC at key sites like Serine 62, which is crucial for its stability and transcriptional activity. nih.govresearchgate.net
FLT3 Pathway in FLT3-ITD Mutated Cells
The compound PF-3758309 dihydrochloride (B599025) has been shown to target the FMS-like tyrosine kinase 3 (FLT3) pathway, particularly in cells harboring internal tandem duplication (ITD) mutations of FLT3. nih.govresearchgate.net In acute myeloid leukemia (AML) models, treatment with PF-3758309 has demonstrated an inhibitory effect on this pathway. nih.govresearchgate.net This is significant as FLT3-ITD mutations are common in AML and are associated with a poor prognosis. nih.gov The aberrant signaling from the mutated FLT3 receptor is a key driver of leukemogenesis. The ability of PF-3758309 to interfere with this pathway suggests a potential mechanism for its anti-leukemic activity. nih.govresearchgate.net
Research in both AML cell lines and primary patient cells has indicated that PF-3758309's activity includes the targeting of the FLT3 pathway in the context of FLT3-ITD mutations. nih.govresearchgate.net This effect is part of a broader profile of activity for the compound, which also includes the inhibition of p21-activated kinases (PAKs). nih.govresearchgate.net
Table 1: Effect of PF-3758309 on FLT3 Pathway in FLT3-ITD Mutated Cells
| Cell Type | Finding | Reference |
|---|---|---|
| FLT3-ITD mutated AML cells | PF-3758309 targets the FLT3 pathway. | nih.gov, researchgate.net |
| Primary AML cells | The compound's activity includes targeting the FLT3 pathway in cells with FLT3-ITD mutations. | nih.gov, researchgate.net |
STAT5 Phosphorylation
A downstream effector of the FLT3 signaling pathway, Signal Transducer and Activator of Transcription 5 (STAT5), is also modulated by PF-3758309 dihydrochloride. In primary AML cells, treatment with PF-3758309 was found to reduce the phosphorylation of STAT5 at the tyrosine residue 699 (Tyr699). nih.govresearchgate.net The phosphorylation of STAT5 is a critical step in its activation, leading to the transcription of genes involved in cell proliferation and survival. The robust activation of STAT5 is a known consequence of FLT3-ITD mutations. nih.gov
By decreasing the phosphorylation of STAT5, PF-3758309 can interrupt this key signaling cascade, which is a crucial aspect of its observed anti-leukemic effects. nih.govresearchgate.net This finding further elucidates the mechanism by which PF-3758309 exerts its effects in cancer cells with specific genetic alterations.
Table 2: Impact of PF-3758309 on STAT5 Phosphorylation
| Cell Type | Observation | Reference |
|---|---|---|
| Primary AML cells | Reduction in STAT5 phosphorylation at Tyr699. | nih.gov, researchgate.net |
Potential Influence on Pre-mRNA Splicing
Beyond its effects on kinase signaling pathways, PF-3758309 dihydrochloride has been identified as a potent modulator of pre-mRNA splicing. plos.orgnih.gov In a cell-based screening assay designed to detect alterations in exon skipping, PF-3758309 was one of three clinical antitumor candidates that demonstrated significant activity as a splicing modulator. plos.org
Further investigation revealed that PF-3758309 is a nanomolar inhibitor of multiple kinases that are involved in the regulation of the spliceosome. plos.org The compound was shown to modulate the splicing of MDM2 mRNA, although the resulting pattern of alternative splicing was distinct from that caused by other known splicing modulators like SD6. plos.org This novel activity suggests that the therapeutic potential of PF-3758309 may extend beyond its role as a kinase inhibitor and could have implications for treating diseases where splicing dysregulation is a contributing factor. plos.orgnih.gov
Table 3: Pre-mRNA Splicing Modulation by PF-3758309
| Assay/Target | Finding | Reference |
|---|---|---|
| Triple Exon Skipping Luciferase Reporter (TESLR) screen | Identified as a potent splicing modulator. | plos.org |
| MDM2 pre-mRNA | Induces alterations in splicing, with a pattern distinct from other splicing modulators. | plos.org |
| Splicing modulatory kinases | Acts as a nanomolar inhibitor of multiple kinases involved in spliceosome regulation. | plos.org |
Molecular Selectivity and Characterization of Off Target Engagements
Kinome-Wide Selectivity Profiling and Concerns
PF-3758309 is an ATP-competitive inhibitor originally identified through high-throughput screening for its potent activity against PAK4, with a reported dissociation constant (Kd) of 2.7 nM and a kinase inhibition constant (Ki) of 18.7 nM. nih.govmedchemexpress.com However, its activity is not confined to PAK4. Biochemical assays have shown that it possesses similar potency against other group B PAKs (PAK5 and PAK6) and the group A member PAK1. nih.govpnas.org Its inhibitory activity is less pronounced against the other group A PAKs, PAK2 and PAK3. pnas.org
Broader kinase profiling has underscored the compound's multikinase inhibitory nature. A screening against a panel of 146 human kinases revealed that PF-3758309 inhibits at least 13 kinases with IC50 values ranging from 1 nM to 60 nM. chemicalprobes.org Another assessment identified approximately 20 kinases with a Ki of less than 200 nM. chemicalprobes.org These off-target interactions have become a significant concern in the scientific community, with some researchers advising against its use as a specific chemical probe for PAK4. chemicalprobes.org This concern is amplified by findings that PF-3758309 can induce cell death in cancer cells where PAK4 has been genetically deleted, strongly suggesting that its anticancer effects may be mediated through these off-target engagements. chemicalprobes.org
The table below summarizes the biochemical screening hits identified for PF-3758309, which are estimated to have potential for cellular activity. pnas.org
| Kinase Family | Identified Off-Target Kinases |
| Src Family | Src, Yes, Fyn, FGR |
| AMPK Family | AMPK |
| RSK Family | RSK1, RSK2, RSK3 |
| CAMK Family | CHK2, PDK2 |
| Tyrosine Kinase | FLT3, TRKA |
| AGC Family | PKC (β, γ, μ, θ), AKT3, PRK1 |
This table presents a selection of kinases identified in a broad panel screen as being inhibited by PF-3758309. pnas.org
Identification of Additional Kinase Interactions (e.g., MELK, TBK1, WEE1, PLK1, AKT, CHK2)
Beyond broad kinome screens, specific studies have identified other significant kinase interactions. Proteome-wide thermal shift assays, which measure changes in protein thermal stability upon ligand binding, have provided further insight into the compound's target profile.
MELK, TBK1, and WEE1 : Treatment of cells with PF-3758309 resulted in significant solubility and thermal stability changes for several protein kinases, including Maternal Embryonic Leucine Zipper Kinase (MELK), TANK-Binding Kinase 1 (TBK1), and WEE1 G2 checkpoint kinase. elifesciences.org
PLK1 : The same proteomic study also identified Polo-like kinase 1 (PLK1) as a target affected by PF-3758309. elifesciences.org Dual inhibition of WEE1 and PLK1 has been shown elsewhere to have enhanced anticancer effects, suggesting a complex interplay that could be influenced by a multi-kinase inhibitor like PF-3758309. nih.gov
AKT and CHK2 : The compound's selectivity against AKT and Checkpoint Kinase 2 (CHK2) has been described as "less than ideal". karyopharm.com AKT3 and CHK2 were specifically identified as off-targets in initial broad kinase panels. pnas.org In certain contexts, such as cisplatin-resistant gastric cancer cells, treatment with PF-3758309 has been shown to reduce AKT signaling. karyopharm.com
The table below details some of the additional kinase interactions identified through various research methods.
| Additional Kinase Target | Method of Identification | Reference |
| MELK | Proteome-wide thermal shift assay | elifesciences.org |
| TBK1 | Proteome-wide thermal shift assay | elifesciences.org |
| WEE1 | Proteome-wide thermal shift assay | elifesciences.org |
| PLK1 | Proteome-wide thermal shift assay | elifesciences.org |
| AKT3 | Broad kinase panel screening | pnas.org |
| CHK2 | Broad kinase panel screening | karyopharm.compnas.org |
Engagement with Non-Kinase Targets (e.g., Spliceosome Subunits)
The off-target profile of PF-3758309 is not limited to the kinome. An unexpected finding was its activity as a potent modulator of pre-mRNA splicing. plos.orgbiorxiv.org A cell-based screening assay identified that PF-3758309 can alter the splicing of pre-mRNA, a novel mechanism of action not previously attributed to its intended design. plos.orgebi.ac.uk
Further investigation revealed that this effect is likely indirect. PF-3758309 acts as a nanomolar inhibitor of several kinases that are known to regulate the activity and assembly of the spliceosome. plos.orgbiorxiv.org This hypothesis is supported by proteome-wide thermal shift assays, which demonstrated a significant thermal destabilization of multiple spliceosome subunits in intact cells treated with the compound. elifesciences.org However, this effect on spliceosome subunits was not observed in cell lysates, indicating that the interaction is not a direct binding event but rather a downstream consequence of inhibiting upstream regulatory kinases within the cell. elifesciences.orgresearchgate.net This suggests that the impact of PF-3758309 on splicing is part of a secondary cellular response to its kinase inhibition profile. elifesciences.org
Context-Dependent Off-Target Activities (e.g., MAPK1, PKA in specific models)
The functional relevance of PF-3758309's off-target binding can be highly dependent on the specific biological system and cellular context being studied. A notable example comes from research into its effects on HIV-1 latency.
In a study using a cell line model of HIV-1 latency (24ST1NLESG cells) and peripheral blood mononuclear cells, cellular thermal shift assays coupled with mass spectrometry identified Mitogen-Activated Protein Kinase 1 (MAPK1) and Protein Kinase A (PKA) as off-target binding proteins for PF-3758309. nih.govmdpi.comnih.gov This demonstrated a direct physical interaction within that specific cellular environment.
However, the functional consequence of this binding was subsequently tested. When the expression of MAPK1 and PKA was reduced using siRNA-mediated knockdown, there was no impact on the ability of PF-3758309 to inhibit the reversal of HIV-1 latency in the cellular model. nih.govmdpi.com This result indicates that, while PF-3758309 does engage with MAPK1 and PKA in these cells, this particular off-target activity does not contribute to the specific biological outcome being measured (inhibition of latency reversal). nih.govnih.gov This highlights the critical need to not only identify off-target interactions but also to functionally validate their relevance in any given experimental model.
Mechanisms of Preclinical Resistance and Sensitivity
Role of Efflux Transporters
Efflux transporters, particularly P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), play a crucial role in modulating the intracellular concentration and, consequently, the efficacy of PF-3758309.
Research has identified PF-3758309 as a strong substrate for P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter known for its role in multidrug resistance. nih.govresearchgate.net High expression of P-gp, encoded by the ABCB1 gene, has been strongly correlated with resistance to PF-3758309 in both in vitro and in vivo models of colorectal cancer. nih.govnih.gov
In a panel of colorectal cancer cell lines, those classified as resistant to PF-3758309 demonstrated higher expression and activity of P-gp. nih.govnih.gov The efflux ratio for PF-3758309 in an MDR1-MDCK assay was found to be 34.9 ± 7.9, indicating it is a potent substrate for P-gp. nih.gov Compounds with an efflux ratio greater than 2 are generally considered substrates. nih.gov
Crucially, the inhibition of P-gp, either through genetic knockdown or pharmacological means, was shown to increase the sensitivity of resistant cells to PF-3758309, resulting in a significant 4- to 100-fold decrease in the half-maximal inhibitory concentration (IC50) values. nih.govnih.gov Furthermore, in vivo studies with xenograft models revealed a significant correlation between ABCB1 gene expression and tumor response to PF-3758309. nih.govnih.gov Tumors expressing P-gp exhibited approximately fourfold lower concentrations of the compound, underscoring the transporter's impact on drug availability at the tumor site. nih.govnih.gov
Table 1: Impact of P-gp on PF-3758309 Efficacy
| Parameter | Finding | Reference |
|---|---|---|
| P-gp Substrate | Yes, strong substrate | nih.gov |
| Efflux Ratio (MDR1-MDCK) | 34.9 ± 7.9 | nih.gov |
| Correlation with Resistance | Strong correlation between ABCB1 expression and resistance | nih.govnih.gov |
| Effect of P-gp Inhibition | 4-100 fold decrease in IC50 in resistant cells | nih.govnih.gov |
In addition to being a P-gp substrate, PF-3758309 has also been identified as a substrate for the Breast Cancer Resistance Protein (BCRP) transporter. nih.govchemicalprobes.org The efflux ratio for PF-3758309 in a BCRP-MDCKII-LE transwell assay was measured to be 7.6 ± 1.1. nih.gov However, unlike P-gp, no significant correlation was found between the relative expression of ABCG2 (the gene encoding BCRP) and in vitro or in vivo efficacy of PF-3758309 in colorectal cancer models. nih.gov This suggests that while PF-3758309 is a BCRP substrate, P-gp expression is the more dominant factor influencing resistance to this compound in the preclinical models studied. nih.govchemicalprobes.org
Intrinsic Pathway Adaptations
Resistance to PF-3758309 can also arise from adaptations within the cell's intrinsic signaling pathways, which can bypass the inhibitory effects of the compound.
Studies in gastric cancer cells have demonstrated that p21-activated kinase 4 (PAK4) can confer resistance to cisplatin (B142131), a common chemotherapy drug, through the activation of the MEK/ERK and PI3K/Akt signaling pathways. portlandpress.comnih.gov Inhibition of PAK4 using PF-3758309 was shown to significantly suppress both MEK/ERK and PI3K/Akt signaling in cisplatin-resistant cells. portlandpress.comnih.gov
Interestingly, a reciprocal relationship exists where the inhibition of the PI3K/Akt pathway, but not the MEK/ERK pathway, could inhibit PAK4 activity. portlandpress.comnih.gov When cisplatin-resistant cells were treated with inhibitors of either the PI3K/Akt pathway (LY294002) or the MEK/ERK pathway (PD98509) alone, their sensitivity to cisplatin was enhanced. portlandpress.com The combination of PF-3758309 with either of these inhibitors resulted in a further increase in cisplatin efficacy. portlandpress.comnih.gov However, when both the MEK/ERK and PI3K/Akt pathways were simultaneously inhibited, the addition of PF-3758309 provided no further enhancement of cisplatin cytotoxicity, indicating that PAK4's resistance mechanism is mediated through these two key pathways. portlandpress.comnih.gov
In breast cancer cells, ectopic expression of wild-type PAK4 activated PI3K/AKT signaling, leading to enhanced cell proliferation, migration, and invasion. oncotarget.com These effects were blocked by the PAK4 inhibitor PF-3758309, as well as by PAK4 siRNAs or the PI3K inhibitor LY294002. oncotarget.com
Resistance to mTORC1 inhibitors, such as everolimus, has been linked to the activation of mTORC2. frontiersin.org While not a direct resistance mechanism to PF-3758309 itself, the interplay between PAKs and the mTOR pathway is relevant. Research suggests that combining a PAK4 inhibitor with an mTOR inhibitor could be a strategy to overcome resistance, as treatment with such a combination can resensitize cells to the mTOR inhibitor. frontiersin.org PF-3758309 has been shown to inhibit mTORC2 with an IC50 of 22 nM in cell-free assays. selleck.cn
Biomarkers of Response and Resistance
The identification of reliable biomarkers is crucial for predicting which tumors will respond to PF-3758309 and for understanding the mechanisms of acquired resistance.
Based on the mechanisms described above, the expression level of P-glycoprotein (encoded by the ABCB1 gene) stands out as a significant biomarker of intrinsic resistance to PF-3758309. nih.govnih.gov High ABCB1 expression is correlated with reduced drug accumulation in tumors and consequently, a lack of therapeutic response. nih.govnih.gov
In the context of acute myeloid leukemia (AML), phosphoproteomics studies have been used to identify potential biomarkers of response. nih.gov Machine learning models have successfully classified primary AML samples as sensitive or resistant to PF-3758309 treatment ex vivo. nih.gov These models highlighted the phosphorylation of PHF2 at Ser705 as a robust biomarker of response. nih.gov
Furthermore, the activation status of pathways downstream of PAK4, such as the MEK/ERK and PI3K/Akt pathways, could also serve as a potential biomarker. portlandpress.comnih.gov Tumors with high baseline activation of these pathways might be more dependent on PAK4 signaling and therefore more sensitive to inhibition by PF-3758309, provided resistance mechanisms like P-gp efflux are not dominant.
Table 2: Investigated Biomarkers for PF-3758309
| Biomarker | Indication | Context | Reference |
|---|---|---|---|
| P-glycoprotein (ABCB1) Expression | Resistance | Colorectal Cancer | nih.govnih.gov |
| PHF2 Phosphorylation (Ser705) | Response | Acute Myeloid Leukemia | nih.gov |
| MEK/ERK Pathway Activation | Potential Sensitivity | Gastric Cancer | portlandpress.comnih.gov |
Table of Compounds Mentioned
PHF2 Phosphorylation as a Predictor of Sensitivity
Recent studies in acute myeloid leukemia (AML) have identified the phosphorylation status of specific proteins as a potential biomarker for sensitivity to PF-3758309. nih.gov Through phosphoproteomics and machine learning models, the phosphorylation of PHD Finger Protein 2 (PHF2) at the Ser705 residue has emerged as a robust predictor of response. nih.govresearchgate.net
In primary AML cells treated ex vivo, a higher level of PHF2 phosphorylation at Ser705 showed a significant correlation with sensitivity to PF-3758309. nih.govresearchgate.net This finding was consistent across two independent patient cohorts. nih.govresearchgate.net Machine learning models trained on phosphoproteomics data accurately classified primary AML samples as either sensitive or resistant to the compound, with PHF2 phosphorylation at Ser705 being a major contributor to the model's accuracy. nih.govnih.gov
Further analysis of phosphopeptides targeted by PF-3758309 in primary AML cells identified other phosphorylation events that correlate with sensitivity or resistance. researchgate.net While PHF2 at Ser705 was the most consistently elevated phospho-marker in sensitive cells, other sites were also identified. researchgate.net
Table 1: Correlation of Phosphorylation Sites with PF-3758309 Sensitivity in Primary AML Cells
| Phosphopeptide | Correlation with Sensitivity |
|---|---|
| PHF2 (Ser705) | High |
| PCNP (Ser147) | High |
| IFI16 (Ser95) | High |
| ZNF638 (Ser636) | High |
| SAFB (Ser601 and Ser604) | Highest correlation with resistance |
This table is based on data from phosphoproteomics studies in primary AML cells. researchgate.net
Correlation with Specific Gene Expression Profiles
The sensitivity of cancer cells to PF-3758309 has also been linked to distinct gene expression signatures, particularly those associated with the epithelial-to-mesenchymal transition (EMT). frontiersin.org In a panel of colorectal cancer (CRC) cell lines, a clear pattern emerged where sensitivity to PF-3758309 correlated with a mesenchymal-like gene expression profile, while resistance was associated with an epithelial-like profile. frontiersin.orgebi.ac.uk
Global gene expression analysis of sensitive and resistant CRC cell lines revealed differential expression of genes characteristic of EMT. frontiersin.org Sensitive cell lines showed upregulation of mesenchymal markers and downregulation of epithelial markers. frontiersin.orgebi.ac.uk
Table 2: Gene Expression Associated with PF-3758309 Sensitivity in Colorectal Cancer Cell Lines
| Phenotype | Gene Expression Status | Associated Genes |
|---|---|---|
| Sensitive | Upregulated | Vimentin (VIM), Caldesmon (CALD1), Zeb-1 |
| Downregulated | E-cadherin (CDH1), Claudin-2 (CLDN2), Claudin-3 (CLDN3) | |
| Resistant | Upregulated | E-cadherin (CDH1), Claudin-2 (CLDN2), Claudin-3 (CLDN3), Cadherin-17 (CDH17) |
This table summarizes the findings from gene expression profiling of colorectal cancer cell lines. frontiersin.orgebi.ac.uk
Functional studies have supported the role of these EMT-associated genes in mediating responsiveness to PF-3758309. frontiersin.org For instance, suppressing mesenchymal-associated genes in sensitive CRC cell lines led to a more resistant phenotype. frontiersin.org
Another significant factor influencing resistance is the expression of the ATP-binding cassette (ABC) transporter protein P-glycoprotein (P-gp), which is encoded by the ABCB1 gene. nih.govnih.gov In colorectal cancer models, a significant correlation was found between ABCB1 gene expression and resistance to PF-3758309 both in vitro and in vivo. nih.govnih.govkorea.ac.kr Resistant cells exhibited higher levels of P-gp expression and activity. nih.govnih.gov Inhibition of P-gp in resistant cells increased their sensitivity to the compound, demonstrating that P-gp-mediated drug efflux is a key resistance mechanism. nih.govnih.gov
Advanced Research Methodologies and Translational Approaches
Structural Biology Techniques
Structural biology has been pivotal in defining the molecular interactions between PF-3758309 and its primary targets.
X-ray Crystallography of Compound-Target Complexes
X-ray crystallography has provided atomic-level insights into how PF-3758309 binds to its target kinases. The crystallographic characterization of the PF-3758309/PAK4 complex was a critical step in understanding the determinants of its potency and selectivity. nih.govnih.gov This structure-based design approach, facilitated by high-throughput screening, led to the identification of PF-3758309 as a potent, ATP-competitive, pyrrolopyrazole inhibitor of p21-activated kinase 4 (PAK4). nih.govnih.gov The detailed structural information gleaned from these studies was essential for designing out off-target activities and optimizing the compound's interaction with the PAK4 active site. nih.gov
High-Throughput and High-Content Cellular Analysis
To characterize the biological effects of PF-3758309, researchers have employed a combination of traditional and advanced technologies, including high-throughput and high-content cellular analysis. nih.govnih.gov This systematic approach confirmed that the compound modulates known PAK4-dependent signaling pathways and also uncovered unexpected links to other pathways, such as p53 signaling. nih.govnih.gov
A comprehensive cellular analysis using a panel of over 113 cell-based assays, incorporating both high-content imaging and functional readouts, established a unique profile of cellular activity for PF-3758309. nih.gov These assays, often performed at multiple time points, demonstrated that the inhibitor consistently regulated a core set of cellular functions known to be influenced by PAK4. nih.gov For instance, PF-3758309 was shown to inhibit the phosphorylation of the PAK4 substrate GEF-H1 with an IC₅₀ of 1.3 nM and effectively block the anchorage-independent growth of various tumor cell lines. nih.govnih.govselleckchem.com
| Cell Line | Tumor Type | IC₅₀ (nM) |
|---|---|---|
| HCT116 | Colon Carcinoma | 0.24 ± 0.09 |
| A549 | Lung Cancer | 27 |
| Panel Average (20 lines) | Various | 4.7 ± 3.0 |
Proteomic and Phosphoproteomic Profiling
Proteomic and phosphoproteomic studies have been crucial in mapping the molecular consequences of PF-3758309 activity in cancer cells. These analyses have provided a global view of the signaling pathways modulated by the inhibitor. In tumor models, proteomic studies confirmed that PF-3758309 inhibits pathways dependent on PAK4, which are linked to cell proliferation and survival. nih.govnih.gov
In the context of acute myeloid leukemia (AML), extensive phosphoproteomic profiling was used to characterize the molecular responses to PF-3758309. nih.govresearchgate.net This research showed that the inhibitor affects the phosphorylation and expression of key proteins like c-MYC, which is critical for cancer cell proliferation. nih.gov The studies in AML cells revealed that PF-3758309 inhibited the activities of PAK, AMPK, and PKCA, reduced the transcriptional activity of c-MYC, and decreased the expression of ribosomal proteins. nih.govresearchgate.net
A broad-scope phosphorylation profiling analysis using a Phospho Explorer Antibody Array, which contains 1318 site-specific antibodies across more than 30 signaling pathways, was conducted to understand how PF-3758309 controls HIV-1 latency. biorxiv.org This study identified 47 proteins with increased site-specific phosphorylation and 14 proteins with decreased site-specific phosphorylation in cells treated with the compound. biorxiv.org
| Target/Pathway | Effect |
|---|---|
| PAK, AMPK, PKCA activities | Inhibited |
| c-MYC transcriptional activity | Reduced |
| Ribosomal protein expression | Reduced |
| FLT3 pathway (in FLT3-ITD mutated cells) | Targeted |
| STAT5 phosphorylation (Tyr699) | Reduced |
Genetic Perturbation Studies (In Vitro and In Vivo)
To validate the role of specific kinases in the observed effects of PF-3758309, genetic perturbation studies, including gene silencing and overexpression, have been employed.
siRNA-Mediated Gene Silencing
Small interfering RNA (siRNA) has been used to specifically knock down the expression of target genes to dissect the mechanism of action of PF-3758309. In a study investigating its role in HIV-1 latency, siRNA was used to silence the expression of PAK1, PAK2, and PAK4. mdpi.com The results showed that the knockdown of PAK1 or PAK2, but not PAK4, led to a modest but statistically significant decrease in the reversal of HIV-1 latency, suggesting that these specific isoforms play a key role in its maintenance. mdpi.com
Furthermore, to investigate potential off-target effects, siRNA-mediated gene silencing was performed for mitogen-activated protein kinase 1 (MAPK1) and protein kinase A (PKA), which were identified as binding partners of PF-3758309. biorxiv.orgmdpi.com However, the knockdown of these kinases did not affect HIV-1 latency reversal, indicating that the compound's primary activity in this context is not mediated through these off-targets. biorxiv.orgmdpi.com
Gene Overexpression Studies
Complementing the knockdown studies, gene overexpression experiments have provided further evidence for the role of specific PAK isoforms. Overexpression of PAK1 in 24ST1NLESG cells, a cell line model for HIV-1 latency, resulted in a significant increase in the magnitude of latency reversal. biorxiv.orgmdpi.com This finding provides additional support for the hypothesis that the PAK1 isoform contributes to the maintenance of HIV-1 latency and is a key target of PF-3758309 in this process. biorxiv.orgmdpi.com These genetic studies, in conjunction with pharmacological inhibition, are crucial for validating drug targets and understanding the specific contributions of different protein isoforms to a biological outcome. nih.gov
Biophysical Assays
Biophysical assays are crucial for understanding the direct interaction between a drug and its protein targets within a complex biological environment.
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique used to verify and assess the engagement of a drug with its target protein in a cellular context. annualreviews.orgtandfonline.com The principle of CETSA is based on the ligand-induced thermal stabilization of target proteins. nih.gov When a small molecule like PF-3758309 binds to its target, it can alter the protein's melting curve, typically increasing its stability and resistance to heat-induced denaturation. nih.govnih.gov In a typical CETSA experiment, intact cells or cell lysates are treated with the compound, heated to various temperatures, and the remaining soluble protein fraction is then quantified, often by Western blot or mass spectrometry. tandfonline.comnih.gov
In the investigation of PF-3758309, CETSA coupled with liquid chromatography and mass spectrometry (LC-MS/MS) was employed to identify potential off-target binding. nih.gov This is particularly important for kinase inhibitors, which can have effects beyond their primary targets. nih.gov These studies were conducted in the 24ST1NLESG cell line, a model for HIV-1 latency, and in peripheral blood mononuclear cells (PBMCs). nih.gov The analysis revealed that PF-3758309 binds to mitogen-activated protein kinase 1 (MAPK1) and protein kinase A. nih.gov However, subsequent knockdown experiments for these kinases did not affect the reversal of HIV-1 latency, suggesting that while off-target binding occurs, it may not be responsible for this specific observed activity of PF-3758309. nih.gov
Integrated Computational and Systems Biology Approaches
Computational and systems biology approaches integrate experimental data with large-scale biological networks to uncover the broader mechanisms and pathways affected by a compound.
Pathway analysis tools like QIAGEN's Ingenuity Pathway Analysis (IPA) are used to interpret high-throughput data by mapping differentially expressed genes or proteins to a vast, curated knowledge base of biological interactions and functional annotations. nih.govqiagen.com This allows researchers to identify signaling and metabolic pathways, as well as biological processes, that are significantly perturbed by a compound. nih.gov The analysis can predict upstream regulators and downstream effects, providing mechanistic insights into a compound's action. nih.gov
In studies involving PF-3758309, a phospho-protein array was analyzed using IPA to determine the signaling pathways regulated by the compound in 24ST1NLESG cells. nih.gov The analysis revealed a significant down-regulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, with a p-value of 2.8 x 10⁻²⁴. nih.gov This finding provided a likely mechanism for the observed inhibition of HIV-1 latency reversal by PF-3758309, as NF-κB signaling is a known driver of HIV-1 proviral expression. nih.gov
Mathematical modeling in oncology aims to simulate tumor growth and predict treatment response by integrating multi-scale data, from molecular interactions to tissue-level dynamics. nih.govhoustonmethodist.org These models can incorporate variables such as drug concentration, tumor heterogeneity, and drug delivery mechanisms to forecast therapeutic efficacy and understand resistance. nih.govcancer.gov By creating spatiotemporal models, researchers can simulate the complex biological dynamics within a solid tumor and its microenvironment. houstonmethodist.orgcancer.gov Such data-driven computational models serve as a powerful tool to investigate novel therapeutic strategies and optimize treatment protocols. youtube.com
While mathematical modeling is a valuable tool for predicting drug response, specific mathematical models developed to predict cellular or tumor response to PF-3758309 have not been detailed in the reviewed scientific literature. The application of such models could, in principle, help to optimize its application in various cancer types by simulating its effect on PAK-dependent signaling networks and predicting the impact of its polypharmacology on tumor cell populations.
Machine learning (ML) offers a powerful approach for identifying complex patterns and biomarkers from large datasets, including genomic, proteomic, and clinical data. nih.govresearchgate.net In the context of kinase inhibitors, ML algorithms can be trained to classify compounds based on their binding modes or to predict their activity against different kinases. nih.govzenodo.org These models can also be used to analyze 'omics' data from preclinical models or patient samples to identify predictive biomarkers of drug response or toxicity. mdpi.com By integrating diverse data types, ML can help uncover novel drug-target relationships and patient stratification strategies. frontiersin.org
The application of machine learning algorithms specifically for the identification of biomarkers for PF-3758309 response is not described in the available research. In practice, such an approach could be used to analyze data from the panel of tumor cell lines treated with PF-3758309 to identify genetic or expression signatures that correlate with sensitivity or resistance.
Development and Utilization of Preclinical Disease Models
Preclinical disease models, including cell lines and animal xenografts, are essential for evaluating the biological effects and anti-tumor efficacy of compounds like PF-3758309 in a physiologically relevant system. nih.gov
PF-3758309 has demonstrated significant anti-tumor activity across a range of human tumor xenograft models. nih.govresearchgate.net In the HCT116 colorectal carcinoma model, the compound induced a dose-dependent inhibition of tumor growth and was shown to modulate key biomarkers associated with cell proliferation and apoptosis. nih.gov Specifically, treatment led to a decrease in the proliferation marker Ki67 and an increase in the apoptosis marker, activated caspase 3. nih.gov
| Tumor Model | Cancer Type | Tumor Growth Inhibition (TGI) | Reference |
|---|---|---|---|
| HCT116 | Colorectal Carcinoma | >70% | nih.gov |
| A549 | Lung Carcinoma | >70% | nih.govmedchemexpress.com |
| Colo205 | Colorectal Carcinoma | Statistically Significant | researchgate.net |
| M24met | Melanoma | Statistically Significant | researchgate.net |
| DLD1 | Colorectal Carcinoma | Statistically Significant | researchgate.net |
Beyond oncology, PF-3758309 has been investigated in models of HIV-1 latency. nih.govbiorxiv.org The compound was identified as a potent inhibitor of HIV-1 latency reversal in the 24ST1NLESG cell line model. nih.gov It was also shown to inhibit latency reversal in primary CD4+ T cells isolated from HIV-1-infected donors undergoing antiretroviral therapy (ART). nih.gov These findings highlight the role of PAK1 and PAK2 in maintaining HIV-1 latency and suggest that PAK inhibitors could be explored as part of a "block and lock" therapeutic strategy. nih.govbiorxiv.org
| Model System | Finding | Mechanism | Reference |
|---|---|---|---|
| 24ST1NLESG Cell Line | Potent inhibitor of HIV-1 latency reversal | Down-regulation of the NF-κB signaling pathway | nih.gov |
| Primary CD4+ T-cells from HIV-1 infected donors | Inhibition of latency reversal | Not fully elucidated, presumed similar to cell line model | nih.gov |
Established Cell Lines and Tumor Xenografts
The small-molecule inhibitor PF-3758309 has been extensively profiled using a variety of established cancer cell lines and corresponding tumor xenograft models to characterize its biological effects and antitumor activity. pnas.org As a potent, ATP-competitive inhibitor of p21-activated kinase 4 (PAK4), the compound's cellular functions include the inhibition of anchorage-independent growth, induction of apoptosis, cytoskeletal remodeling, and inhibition of proliferation. medchemexpress.commedchemexpress.com
In cellular assays, PF-3758309 demonstrates potent inhibition of the PAK4 substrate GEF-H1 phosphorylation with an IC50 of 1.3 nM. pnas.orgnih.gov It also effectively inhibits the anchorage-independent growth of a panel of tumor cell lines with a mean IC50 value of 4.7 nM. pnas.orgnih.gov Specific cell lines have been used to demonstrate these effects; for instance, in A549 lung cancer cells, PF-3758309 potently inhibits cellular proliferation (IC50 = 20 nM) and anchorage-independent growth (IC50 = 27 nM). pnas.orgmedchemexpress.commedchemexpress.com The compound also inhibits endogenous pGEF-H1 accumulation in HCT116 colorectal cancer cells. medchemexpress.comnih.gov Research in neuroblastoma cell lines, including SH-SY5Y and IMR-32, has shown that PF-3758309 induces cell cycle arrest and apoptosis. nih.gov
The efficacy of PF-3758309 has been shown to be influenced by the expression of P-glycoprotein (P-gp, or ABCB1). nih.gov In a panel of colorectal cancer cell lines, expression of the ABCB1 gene was found to correlate with resistance to the compound. nih.gov Inhibition of P-gp in resistant cells led to a significant increase in sensitivity. nih.gov
Table 1: In Vitro Activity of PF-3758309 in Selected Assays and Cell Lines
| Assay/Cell Line | Cancer Type | Endpoint/Target | IC50 Value | Reference(s) |
| Cell-free assay | N/A | PAK4 (Ki) | 18.7 nM | medchemexpress.com, medchemexpress.com |
| Cell-based assay | N/A | GEF-H1 Phosphorylation | 1.3 nM | pnas.org, nih.gov, medchemexpress.com |
| Panel of tumor cell lines | Various | Anchorage-Independent Growth | 4.7 nM (mean) | pnas.org, medchemexpress.com, nih.gov |
| A549 | Lung Cancer | Cellular Proliferation | 20 nM | pnas.org, medchemexpress.com, medchemexpress.com |
| A549 | Lung Cancer | Anchorage-Independent Growth | 27 nM | pnas.org, medchemexpress.com, medchemexpress.com |
| SH-SY5Y, IMR-32 | Neuroblastoma | Cell Cycle Arrest/Apoptosis | Not specified | nih.gov |
| HCT116 | Colorectal Cancer | pGEF-H1 Accumulation | Inhibition observed | nih.gov, medchemexpress.com |
Translating these in vitro findings to more complex biological systems, PF-3758309 has demonstrated significant antitumor activity in multiple human tumor xenograft models. pnas.org In studies using female nu/nu mice bearing HCT116 (colorectal) and A549 (lung) tumors, oral administration of the compound resulted in statistically significant tumor growth inhibition. pnas.orgmedchemexpress.commedchemexpress.com The potent activity of PF-3758309 in blocking tumor growth is believed to be a result of its regulation of key signaling nodes related to cytoskeletal, cell-cycle, and apoptotic processes. pnas.orgnih.gov In xenograft models of colorectal cancer, efficacy was found to be correlated with lower tumor concentrations of the drug in tumors expressing P-gp. nih.gov
Patient-Derived Xenograft (PDX) Models
To evaluate the therapeutic potential of PF-3758309 in models that more closely recapitulate human tumor biology, researchers have utilized patient-derived xenograft (PDX) models. These models, where tumor tissue from a patient is directly implanted into an immunodeficient mouse, are considered more predictive of clinical outcomes.
In the context of colorectal cancer, PF-3758309 was evaluated in 12 different PDX models. nih.gov A significant finding from this research was the correlation between the expression of tumor P-glycoprotein (P-gp) and the efficacy of the compound. nih.gov Tumors in these PDX models that expressed P-gp had approximately four-fold lower concentrations of PF-3758309, which was associated with reduced treatment response. nih.gov This highlights a potential mechanism of intrinsic resistance.
Research has also been conducted using a panel of patient-derived pancreatic ductal adenocarcinoma (PDA) cell lines (TKCC series) and their corresponding xenograft models. nih.govresearchgate.net In these studies, PF-3758309 was shown to inhibit the proliferation of the patient-derived cell lines in vitro. nih.gov When used in vivo in a TKCC xenograft model, the combination of PF-3758309 with the chemotherapeutic agent gemcitabine (B846) resulted in a comparable or even greater inhibition of tumor growth than the combination of gemcitabine and abraxane. nih.gov This enhanced effect was achieved primarily through the suppression of cell proliferation rather than an increase in apoptosis. nih.gov Molecular analysis of the treated xenograft tumors revealed that PF-3758309 treatment led to a significant reduction in the expression of HIF-1α, palladin, and α-SMA, which are key proteins involved in cell growth, survival, cytoskeletal organization, and chemoresistance. nih.govresearchgate.net
Table 2: Research Findings for PF-3758309 in Patient-Derived Xenograft (PDX) Models
| Cancer Type | Model Details | Key Findings | Reference(s) |
| Colorectal Cancer | 12 distinct PDX models evaluated. | Efficacy was influenced by tumor P-glycoprotein (P-gp) expression. P-gp-expressing tumors had ~4-fold lower drug concentration and reduced response. | nih.gov |
| Pancreatic Ductal Adenocarcinoma (PDA) | Xenografts from patient-derived TKCC cell lines (e.g., TKCC 15). | Combination with gemcitabine significantly inhibited tumor growth by suppressing cell proliferation. Reduced expression of HIF-1α, palladin, and α-SMA in treated tumors. | nih.gov, researchgate.net |
Q & A
Q. What are the primary molecular targets and mechanisms of action of PF 3758309 dihydrochloride in cancer research?
this compound is a potent inhibitor of p21-activated kinase 4 (PAK4), which regulates cytoskeletal dynamics, cell proliferation, and survival. Mechanistically, it binds to the ATP-binding pocket of PAK4, inhibiting its kinase activity and downstream signaling pathways such as ERK and AKT. This inhibition disrupts PAK4-mediated recruitment of estrogen receptor alpha (ERα) to estrogen response elements (EREs) in target genes like CCND1 and PGR, thereby suppressing estrogen-induced cell proliferation .
Q. What experimental models are commonly used to study this compound in oncology?
- In vitro: Pancreatic cancer cell lines (MiaPaCa-2, PANC-1, PAN02) are treated with PF 3758309 (typically 0.1–10 µM) in combination with chemotherapeutics like gemcitabine to assess synergistic effects via MTT proliferation assays and soft agar colony formation .
- In vivo: Nude mice bearing xenograft tumors are orally administered PF 3758309 (7.5–30 mg/kg BID) dissolved in 0.5% methylcellulose to evaluate tumor growth inhibition and pharmacokinetics .
Q. How does the dihydrochloride salt form influence the compound’s experimental application?
The dihydrochloride salt enhances aqueous solubility and stability compared to the free base, facilitating consistent dosing in cell culture and animal studies. This is critical for reproducible pharmacokinetic profiling and in vivo efficacy experiments .
Advanced Research Questions
Q. How can researchers optimize experimental designs for studying PF 3758309’s synergy with gemcitabine in pancreatic cancer?
- Dose-response matrices: Co-treat cells with PF 3758309 (0.1–10 µM) and gemcitabine (0–200 nM) to identify synergistic concentrations via Chou-Talalay analysis.
- Endpoint selection: Use dual endpoints like MTT assays (proliferation) and Annexin V/PI staining (apoptosis) to capture mechanistic synergy.
- Animal models: Combine PF 3758309 (30 mg/kg BID) with gemcitabine (100 mg/kg weekly) in orthotopic pancreatic tumor models to mimic clinical dosing regimens .
Q. What methodologies address contradictory data in PF 3758309’s efficacy across different cancer models?
- Tissue-specific PAK4 expression profiling: Quantify PAK4 levels via qPCR or western blot in resistant vs. sensitive cell lines to correlate inhibitor efficacy with target abundance.
- Resistance assays: Prolong PF 3758309 exposure (e.g., 72 hours) in 3D spheroid models to identify adaptive signaling pathways (e.g., compensatory MAPK activation) via phosphoproteomics .
Q. How does PF 3758309 modulate ERα activity in hormone-responsive cancers, and what experimental techniques validate this?
PF 3758309 inhibits PAK4-mediated phosphorylation of ERα, reducing its nuclear translocation and DNA binding.
- Chromatin immunoprecipitation (ChIP-qPCR): Use ERα-specific antibodies to quantify recruitment to EREs in genes like CCND1 after PAK4 inhibition.
- Rescue experiments: Overexpress constitutively active PAK4 (caPAK4) in ERα-positive cells to reverse PF 3758309’s anti-proliferative effects .
Q. What are critical considerations for in vivo pharmacokinetic studies of this compound?
- Formulation: Use 0.5% methylcellulose for oral gavage to ensure consistent absorption.
- Dosing schedule: BID dosing maintains plasma concentrations above the IC50 (reported ~10 nM for PAK4).
- Tissue distribution: LC-MS/MS analysis of tumors vs. plasma at 2-, 6-, and 12-hour post-dose intervals .
Methodological Guidance
Q. How should researchers standardize cell-based assays for PAK4 inhibition studies?
- Cell line authentication: Use STR profiling to confirm identity (e.g., RL95-2 endometrial cancer cells for ERα studies).
- Control inhibitors: Include PAK4 siRNA or kinase-dead PAK4 mutants to distinguish on-target effects.
- Data normalization: Normalize proliferation/apoptosis data to vehicle-treated controls and adjust for dihydrochloride salt counterion effects .
Q. What analytical techniques validate PAK4 inhibition in treated samples?
- Western blotting: Probe for phospho-PAK4 (Thr⁴²³) and downstream targets (e.g., phospho-ERK).
- Kinase activity assays: Use recombinant PAK4 and ATP analogs (e.g., ADP-Glo™) to quantify inhibition in vitro .
Data Interpretation and Reporting
Q. How can researchers resolve discrepancies between in vitro and in vivo efficacy data?
Q. What statistical approaches are recommended for combination therapy studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
